molecular formula C21H21NO4 B2391281 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951983-21-4

9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2391281
CAS RN: 951983-21-4
M. Wt: 351.402
InChI Key: TWNSZJMFXZNDDO-UHFFFAOYSA-N
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Description

This compound is a novel chromeno oxazin-4-one . It is part of a series of compounds synthesized and characterized for their potential anti-inflammatory activities .


Synthesis Analysis

The compound was synthesized based on the principles of bioisosterism and hybridization . The synthesis process involved the use of IR, H-1 NMR, MS, and elemental analyses .

Scientific Research Applications

Plasticizers and Polymer Additives

Overview: “9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” (also referred to as Diisobutyl phthalate or DIBP) is commonly used as a plasticizer and polymer additive. Let’s explore its applications in this field:

Applications:

Alternative to Traditional Plasticizers

Overview: DIBP serves as an alternative to other plasticizers, such as dibutyl phthalate (DBP). Let’s explore its specific applications in this context:

Applications:

Toxicity and Safety Considerations

Overview: While DIBP is widely used, it’s essential to consider its toxicity and safety aspects:

Applications:

ChemicalBook: Diisobutyl phthalate (DIBP)

Mechanism of Action

The compound has been evaluated for its anti-inflammatory activities . Some compounds in this series have shown potent anti-inflammatory activity, but the exact mechanism of action is not specified in the search results .

Future Directions

The results of the anti-inflammatory activity evaluations are encouraging and suggest that further investigations could be beneficial . The development of this compound as a novel therapeutic agent for inflammatory disorders could be a potential future direction .

properties

IUPAC Name

3-(2-methoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)22-10-16-19(26-12-22)9-8-15-20(23)17(11-25-21(15)16)14-6-4-5-7-18(14)24-3/h4-9,11,13H,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSZJMFXZNDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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